7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole
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Overview
Description
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution using a suitable trifluoroethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Nucleophilic Substitution: Sodium trifluoroethoxide in an aprotic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxazoles.
Scientific Research Applications
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: Similar in structure but with a fluorine atom instead of bromine.
2,2,2-Trifluoroethoxy-substituted Benzoxazoles: Compounds with similar trifluoroethoxy substitution but different positions or additional substituents.
Uniqueness
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole is unique due to the combination of the bromine atom and the trifluoroethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H5BrF3NO2 |
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Molecular Weight |
296.04 g/mol |
IUPAC Name |
7-bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO2/c10-6-1-5(15-3-9(11,12)13)2-7-8(6)16-4-14-7/h1-2,4H,3H2 |
InChI Key |
ZTZGYJUDEOPJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)OCC(F)(F)F |
Origin of Product |
United States |
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